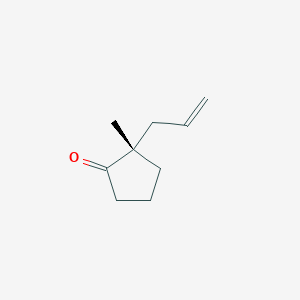
Cyclopentanone, 2-methyl-2-(2-propenyl)-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanone, 2-methyl-2-(2-propenyl)-, (2S)- is an organic compound with the molecular formula C9H14O It is a derivative of cyclopentanone, featuring a methyl group and a propenyl group attached to the second carbon atom in the cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-methyl-2-(2-propenyl)-, (2S)- typically involves the alkylation of cyclopentanone. One common method is the reaction of cyclopentanone with an appropriate alkylating agent, such as 2-bromo-2-methylpropene, in the presence of a strong base like sodium hydride. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 2-methyl-2-(2-propenyl)-, (2S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The propenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
Cyclopentanone, 2-methyl-2-(2-propenyl)-, (2S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentanone, 2-methyl-2-(2-propenyl)-, (2S)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles, leading to the formation of covalent bonds or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone, 2-methyl-2-(2-propenyl)-, (2R)-: The enantiomer of the compound with a different spatial arrangement.
Cyclopentanone, 2-methyl-2-(2-propenyl)-: Without specifying the stereochemistry.
Cyclopentanone, 2-methyl-2-(2-propyl)-: A similar compound with a propyl group instead of a propenyl group.
Uniqueness
Cyclopentanone, 2-methyl-2-(2-propenyl)-, (2S)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can lead to different biological activities and properties compared to its enantiomers or other similar compounds.
Properties
CAS No. |
831170-16-2 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(2S)-2-methyl-2-prop-2-enylcyclopentan-1-one |
InChI |
InChI=1S/C9H14O/c1-3-6-9(2)7-4-5-8(9)10/h3H,1,4-7H2,2H3/t9-/m1/s1 |
InChI Key |
BSXUIHHSGKKPNJ-SECBINFHSA-N |
Isomeric SMILES |
C[C@]1(CCCC1=O)CC=C |
Canonical SMILES |
CC1(CCCC1=O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


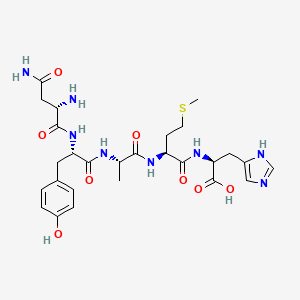
![2-({[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}methyl)oxirane](/img/structure/B14213622.png)
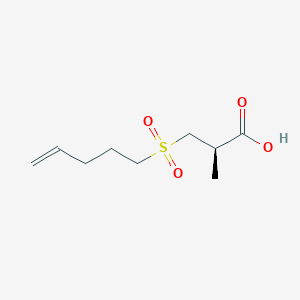
![Benzonitrile, 4-[4-(4-pyridinylmethyl)-1-piperazinyl]-](/img/structure/B14213627.png)

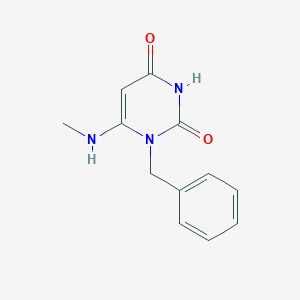
![4,4'-Bis({4,4-bis[4-(benzyloxy)phenyl]pentyl}oxy)-2,2'-bipyridine](/img/structure/B14213644.png)
methanone](/img/structure/B14213654.png)
![Thiourea, [4-(octahydro-2(1H)-isoquinolinyl)phenyl]-](/img/structure/B14213656.png)
![(4S)-4-[(Octadecyloxy)methyl]-1,3-dioxolane-2-thione](/img/structure/B14213660.png)
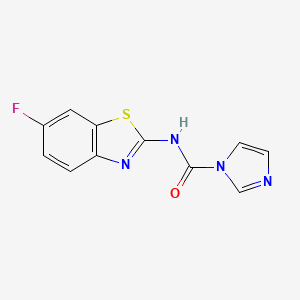
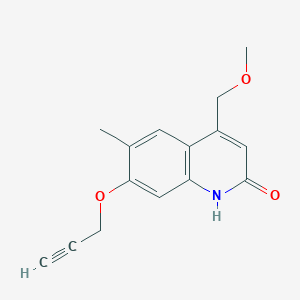
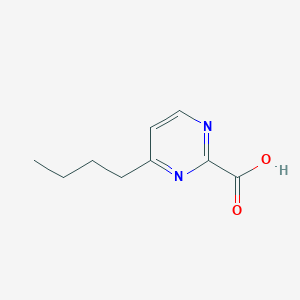
![2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14213694.png)
